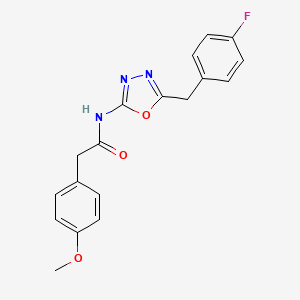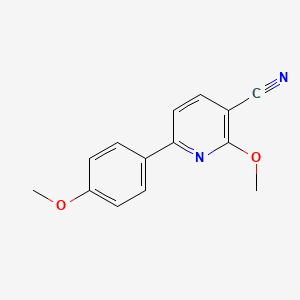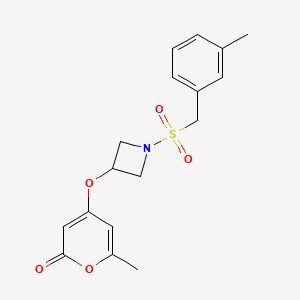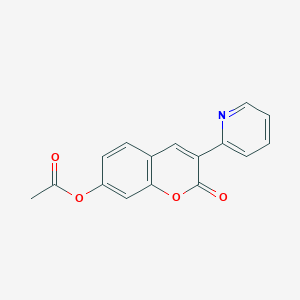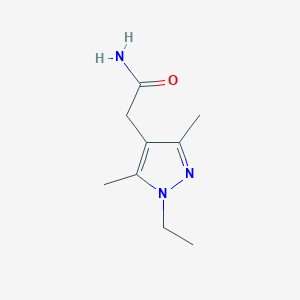![molecular formula C7H3ClN3NaO2 B2605247 Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251053-22-0](/img/structure/B2605247.png)
Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as triazolopyridines . These are characterized by a triazole ring fused to a pyridine ring . The compound has a molecular weight of 153.57 .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was synthesized and recrystallized from EtOH . The compound was characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using the InChI code: 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H . The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Antifungal Activity and Crystal Structure
The compound has demonstrated antifungal activity against various pathogens, including Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea. The inhibitory effects were measured to be 51.19%, 62.02%, and 15.56% respectively. These findings are supported by crystal structure analysis, providing insights into the molecular basis of its action (Q. Wang et al., 2018).
Heterocyclic Chemistry and Synthesis
Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds, including indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles. These compounds have been synthesized through reactions involving nitrogen and sulfur ylides, showcasing the versatility of this compound in organic synthesis (K. Dawood).
Crystal Structure and DFT Studies
Another study focused on the synthesis and crystal structure determination of a derivative of this compound, which was further analyzed using Density Functional Theory (DFT) to understand its electronic structure and reactivity. The experimental and theoretical results provided valuable information on the compound's properties (Jin-Xia Mu et al., 2015).
Novel Synthesis Approaches
The compound has been involved in the development of new synthetic methodologies, such as the acylation of heteroaromatic amines, leading to the facile and efficient synthesis of novel 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. These synthetic routes offer new perspectives in the construction of complex heterocyclic systems (H. M. Ibrahim et al., 2011).
Antibacterial and Surface Activity
This compound derivatives have been explored for their antibacterial properties and surface activity, indicating potential applications in medicinal chemistry and materials science (R. El-Sayed, 2006).
Safety and Hazards
特性
IUPAC Name |
sodium;8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZKTUJRXQZGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)[O-])C(=C1)Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)

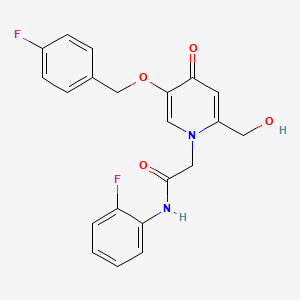
![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)
![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)
